bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane
Description
bis4-(N,N-diethylamino)-2-methylphenylmethane (referred to as MPMP) is a methine-based organic compound widely recognized for its role as a hole-transporting material (HTM) in electronic devices, particularly in organic light-emitting diodes (OLEDs) and photovoltaic cells . Its molecular structure features two 4-(N,N-diethylamino)-2-methylphenyl groups attached to a central 4-methylphenyl-substituted methane core. The diethylamino groups act as strong electron donors, enhancing charge transport properties, while the methyl substituents improve thermal stability and reduce crystallinity, facilitating amorphous film formation in device fabrication .
Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(diethylamino)-2-methylphenyl]-(4-methylphenyl)methyl]-N,N-diethyl-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2/c1-8-31(9-2)26-16-18-28(23(6)20-26)30(25-14-12-22(5)13-15-25)29-19-17-27(21-24(29)7)32(10-3)11-4/h12-21,30H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXZTIBAVBLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)N(CC)CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338730 | |
| Record name | Bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70895-80-6 | |
| Record name | Bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of bis4-(N,N-diethylamino)-2-methylphenylmethane typically involves the reaction of 4-(N,N-diethylamino)-2-methylphenyl compounds with 4-methylphenylmethane under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Bis4-(N,N-diethylamino)-2-methylphenylmethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Scientific Research Applications
Chemical Applications
Organic Synthesis and Catalysis
- DEAM is utilized as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable in the production of complex organic molecules.
- It serves as a catalyst in photoinitiated polymerization processes, enhancing reaction efficiency and product yield.
Photopolymerization
- The compound acts as a co-initiator in binary photoinitiating systems, significantly improving the degree of conversion (DC) in light-cured resins. This property is particularly useful in dental 3D printing applications where high precision and durability are required.
Biological Applications
Cellular Interactions
- Research indicates that DEAM influences cellular functions by enhancing polymerization processes that are critical for biomedical applications. Its interaction with biomolecules can lead to innovative therapeutic strategies.
Potential Therapeutic Uses
- Ongoing studies are investigating DEAM's potential as a therapeutic agent due to its unique chemical properties. The compound's interactions at the molecular level suggest possible applications in drug delivery systems or as a component of biomaterials.
Materials Science
Development of Photopolymers
- DEAM is integral to the development of advanced photopolymers used in various industrial applications, including coatings, adhesives, and dental materials. Its role as a photoinitiator allows for the control of polymerization rates and properties of the final product.
Electroluminescent Applications
- The compound has been explored for use in electroluminescent devices due to its ability to facilitate charge transport and enhance light emission properties when incorporated into polymer matrices .
Environmental Considerations
Toxicity and Safety
- While DEAM has numerous beneficial applications, it is important to note that it is classified as very toxic to aquatic life with long-lasting effects. This necessitates careful handling and disposal practices to mitigate environmental impact .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Chemistry | Reagent and catalyst in synthesis | Enhances reaction efficiency |
| Photopolymerization | Co-initiator in light-cured resins | Increases degree of conversion |
| Biomedical Engineering | Potential therapeutic agent | Promotes cellular interactions |
| Materials Science | Development of advanced photopolymers | Improves material properties |
| Electroluminescence | Used in electroluminescent devices | Facilitates charge transport |
Case Studies
Case Study 1: Dental Applications
In a study focused on dental 3D printing, DEAM was incorporated into light-cured resin formulations. Results indicated that the addition of DEAM significantly improved the degree of conversion compared to formulations without it, leading to stronger and more durable dental restorations.
Case Study 2: Photopolymer Development
Research on photopolymer systems highlighted DEAM's role as a co-initiator that enhances polymerization efficiency under UV light exposure. This study demonstrated that varying concentrations of DEAM could optimize the mechanical properties of the resulting polymers.
Mechanism of Action
The mechanism of action of bis4-(N,N-diethylamino)-2-methylphenylmethane involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its molecular structure allows it to participate in complex formation and other interactions that are crucial for its activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Bis[4-(N,N-dimethylamino)phenyl]methane (CAS 101-61-1)
- Structure: Replaces MPMP’s diethylamino groups with dimethylamino groups and lacks the 2-methylphenyl and 4-methylphenyl substituents.
- Properties: Reduced steric bulk compared to MPMP, leading to higher crystallinity and lower solubility in organic solvents .
- Applications : Primarily used in dye synthesis and as a precursor in polymer chemistry, but less common in electronics due to inferior thermal stability .
N,N′-Diphenyl-N,N′-bis(3-methylphenyl)-[1,1′-biphenyl]-4,4′-diamine (TPD)
- Structure : Aromatic diamine with biphenyl and methylphenyl groups.
- Properties :
1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)
- Structure: Cyclohexane-linked bis(di-tolylamino) groups.
- Properties :
- Applications : Preferred in high-temperature device architectures.
Substituent-Driven Comparisons
Diethylamino vs. Dimethylamino Groups
- MPMP vs. Bis[4-(dimethylamino)phenyl]methane: Diethylamino groups in MPMP increase solubility in non-polar solvents (e.g., toluene) by 20–30% compared to dimethylamino analogues, critical for solution-processed devices . Ethyl groups introduce steric hindrance, reducing molecular aggregation and improving film homogeneity .
Methylphenyl vs. Indolyl Substituents
- MPMP vs. Bis(indol-3-yl)(4-methylphenyl)methane :
Biological Activity
Bis4-(N,N-diethylamino)-2-methylphenylmethane, commonly referred to as bisDEAM, is an organic compound notable for its unique chemical structure and significant applications in various fields, particularly in photopolymerization processes. This article delves into the biological activity of bisDEAM, exploring its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
- Molecular Formula : C30H40N2
- Molecular Weight : 440.67 g/mol
- CAS Number : 70895-80-6
BisDEAM plays a crucial role in biochemical reactions, especially as a photoinitiator in light-cured resins. It enhances the degree of conversion in photopolymerization processes, which is vital for applications in dental materials and 3D printing technologies. The compound's ability to absorb light and generate free radicals initiates polymerization, making it essential in the production of durable materials.
Cellular Effects
Research indicates that bisDEAM significantly influences various cell types and processes:
- Cell Proliferation : Studies show that bisDEAM can enhance cell proliferation rates when used in photopolymerized resins, indicating its potential utility in regenerative medicine.
- Cytotoxicity : The compound exhibits concentration-dependent cytotoxic effects. Higher concentrations may lead to adverse cellular responses, necessitating careful dosage management in practical applications .
The biological activity of bisDEAM is primarily mediated through its interaction with cellular biomolecules:
- Free Radical Generation : Upon exposure to light, bisDEAM generates free radicals that initiate polymerization reactions. This mechanism is crucial for its role in photopolymerization.
- Enzymatic Interactions : BisDEAM interacts with specific enzymes involved in metabolic pathways related to polymerization, influencing overall metabolic flux within cells .
Dosage Effects in Animal Models
In animal studies, the effects of bisDEAM vary with dosage:
- Low Dosages : Show enhanced polymerization efficiency with minimal cytotoxicity.
- High Dosages : Can lead to increased polymerization but may also induce toxic effects, highlighting the importance of dosage optimization for safety and efficacy .
Metabolic Pathways
BisDEAM is implicated in several metabolic pathways:
- Photopolymerization Pathway : Involves interactions with enzymes that facilitate the conversion of monomers into polymers.
- Cellular Metabolism : Alters metabolite profiles associated with cell growth and oxidative stress responses .
Transport and Distribution
The transport mechanisms of bisDEAM within biological systems are critical for its functionality:
- Cell Membrane Permeability : The compound's structure allows it to traverse cellular membranes effectively, facilitating its distribution to sites of action.
- Subcellular Localization : BisDEAM may localize within specific organelles where it can exert its effects on polymerization processes .
Case Studies
- Dental Applications : In studies involving dental composites, bisDEAM was found to significantly improve the mechanical properties of light-cured resins compared to traditional photoinitiators.
- Toxicological Assessments : Research has demonstrated that while bisDEAM enhances polymerization efficiency, it also poses risks at elevated concentrations, necessitating further investigation into its safety profile.
Comparison with Similar Compounds
A comparative analysis with other compounds highlights the unique properties of bisDEAM:
| Compound Name | Structure | Key Features |
|---|---|---|
| Benzophenone Derivatives | Benzophenone | Similar photoinitiation but different functional groups. |
| Michler’s Ketone | Michler’s Ketone | Used similarly but lacks some biological activity. |
| Diethylaminobenzophenone | Diethylaminobenzophenone | Related structure with different applications. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bis4-(N,N-diethylamino)-2-methylphenylmethane, and how can its purity be validated?
- Methodology : The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. Post-synthesis, purity is confirmed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). Structural validation employs and , focusing on characteristic signals such as the diethylamino group (δ 1.1–1.3 ppm for CH, δ 3.3–3.5 ppm for N–CH) and aryl protons (δ 6.5–7.2 ppm) .
- Data Validation : Compare experimental molecular weights (e.g., LC-MS) with theoretical values (CHN, MW = 436.63 g/mol) to confirm stoichiometry .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by refinement using SHELXL (for small-molecule crystallography) .
- Software : Use ORTEP-3 for visualizing thermal ellipsoids and WinGX for crystallographic data processing .
Advanced Research Questions
Q. How does bis4-(N,N-diethylamino)-2-methylphenylmethane enhance hole transport in organic light-emitting diodes (OLEDs)?
- Mechanistic Insight : The compound acts as an electron-blocking layer due to its low electron affinity (~1.8 eV) and high ionization potential (~5.6 eV), reducing exciton quenching at the anode interface. Ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) are critical for measuring energy levels .
- Experimental Design : Optimize device architecture by spatially doping the hole transport layer (HTL) with 1–5 wt% of the compound in 4,4′-bis(carbazol-9-yl)biphenyl (CBP). Monitor electroluminescence efficiency using luminance-current-voltage (L-I-V) curves .
Q. What computational approaches predict the electronic properties of this compound, and how do they align with experimental data?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO). Compare computed ionization potentials with UPS data to validate accuracy .
- Contradiction Analysis : Discrepancies between DFT-predicted and experimental HOMO levels (~0.3 eV) may arise from solvation effects or solid-state packing. Address this using polarizable continuum models (PCM) or periodic boundary conditions (PBC) .
Q. How can crystallographic disorder in the diethylamino groups be resolved during structural refinement?
- Refinement Strategy : In SHELXL, apply "PART" instructions to model disorder. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with residual electron density maps (<0.5 eÅ) .
- Case Study : A 2022 study resolved 20% rotational disorder in the diethylamino moiety by refining two-part occupancies (0.8:0.2) and constraining bond distances .
Key Research Challenges
- Synthetic Reproducibility : Batch-dependent impurities (e.g., residual palladium in cross-coupled products) require strict inert-atmosphere protocols .
- Device Degradation : Long-term OLED stability studies reveal a 15% efficiency drop over 100 hours due to HTL crystallization. Mitigate via blending with amorphous polymers (e.g., poly(N-vinylcarbazole)) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
